Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate
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Overview
Description
Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate is an organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of a bromo group and two methoxy groups attached to a phenyl ring, along with an ethyl ester and an oxoacetate group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Mechanism of Action
Mode of Action
The exact mode of action of Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate is currently unknown due to the lack of specific studies on this compound . It is known that the compound’s bromine and methoxy groups could potentially interact with biological targets, leading to changes in their function .
Pharmacokinetics
The compound’s bioavailability, which can be influenced by these ADME properties, is also unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate typically involves the alkylation of (2-bromo-4,5-dimethoxyphenyl)methanol with ethyl oxalyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The oxo group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4,5-dimethoxybenzyl alcohol
- 2-Bromo-4,5-dimethoxyphenyl methanol
- 2-Bromo-4,5-dimethoxybenzenepropanenitrile
Uniqueness
Ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both an ester and an oxo group allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 2-(2-bromo-4,5-dimethoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-4-18-12(15)11(14)7-5-9(16-2)10(17-3)6-8(7)13/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RECNUNFMNZPTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=C(C=C1Br)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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